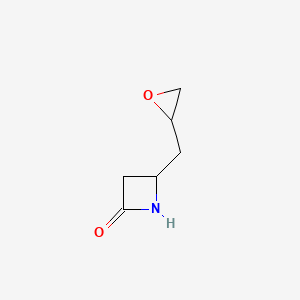
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as DMAT and is used in scientific research for its potential therapeutic applications. DMAT is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Novel Prokinetic and Antiemetic Agents
Research on N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to the chemical structure , has led to the synthesis of compounds exhibiting significant gastrointestinal prokinetic and antiemetic activities. One such derivative demonstrated a balanced profile between these two pharmacological actions, suggesting its potential as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).
Metabolic Studies on Related Compounds
Research into N-Benzylphenethylamines, which share a structural resemblance with the compound , has been expanding due to their use in various fields including research, diagnostics, and recreation. A study explored the metabolic profile of a related compound, revealing significant insights into its Phase I and Phase II metabolites. This research contributes to understanding the metabolism of novel substances, which is crucial for drug development and toxicology (Šuláková et al., 2021).
Photoresponsive Polymer Systems
A novel cationic polymer that can switch to a zwitterionic form upon irradiation with light was synthesized from related chemical structures. This polymer demonstrates interesting interactions with DNA and bacterial cells, showcasing potential applications in controlled drug delivery and microbial inhibition (Sobolčiak et al., 2013).
Synthesis and Characterization of Selenoxanthones
A study on the reaction of related N, N-diethyl benzamide derivatives with lithium diisopropylamide led to the synthesis of selenoxanthones. These compounds, generated through directed metalations, exhibit interesting properties that could be relevant for developing new chemical entities with potential therapeutic applications (Brennan et al., 2003).
Antidepressant Biochemical Profile
Wy-45,030, a compound structurally related to the target molecule, has shown a neurochemical profile indicative of antidepressant activity. Its interaction with various neurotransmitter systems, without the side effects common to tricyclic antidepressants, highlights the therapeutic potential of compounds within this chemical class (Muth et al., 1986).
Photoinduced Charge Transfer
The photochemical behavior of compounds similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide, especially those featuring an N-aryl substitution, was studied for their potential in photoinduced intramolecular charge transfer. This research sheds light on the electronic properties of these compounds and their possible applications in photodynamic therapy or as photoresponsive materials (Yang et al., 2004).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)14(15-5-4-10-21-15)11-17-16(19)12-6-8-13(20-3)9-7-12/h4-10,14H,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVFMULRHESSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2472679.png)

![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2472684.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2472685.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2472686.png)

![Ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2472690.png)
